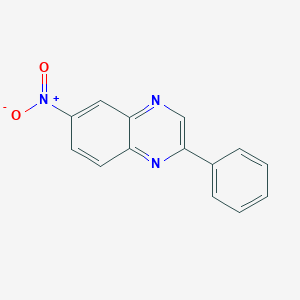

6-Nitro-2-phenylquinoxaline

Description

BenchChem offers high-quality 6-Nitro-2-phenylquinoxaline suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 6-Nitro-2-phenylquinoxaline including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

6-nitro-2-phenylquinoxaline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H9N3O2/c18-17(19)11-6-7-12-13(8-11)15-9-14(16-12)10-4-2-1-3-5-10/h1-9H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NVCVIJFCPOXHQI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=CN=C3C=C(C=CC3=N2)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H9N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90355814 | |

| Record name | 6-nitro-2-phenylquinoxaline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90355814 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

251.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

71896-99-6 | |

| Record name | 6-nitro-2-phenylquinoxaline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90355814 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to 6-Nitro-2-phenylquinoxaline: Structure, Properties, and Applications

This guide provides a comprehensive technical overview of 6-nitro-2-phenylquinoxaline, a heterocyclic compound of significant interest to researchers in medicinal chemistry, materials science, and drug development. We will delve into its core chemical structure, physicochemical properties, synthesis methodologies, and explore its burgeoning potential in various scientific applications. This document is intended to be a valuable resource for scientists and professionals seeking to understand and utilize this versatile molecule.

Molecular Architecture and Core Properties

6-Nitro-2-phenylquinoxaline is an organic compound featuring a quinoxaline backbone. This core is a bicyclic structure where a benzene ring is fused to a pyrazine ring. The molecule is further distinguished by a nitro group (NO₂) at the 6-position of the quinoxaline ring and a phenyl group at the 2-position.[1]

The presence and positioning of these functional groups are critical in defining the molecule's chemical personality. The nitro group, being a strong electron-withdrawing group, significantly influences the electronic properties of the quinoxaline system, which can be crucial for its biological activity.[2] The phenyl group contributes to the molecule's steric and electronic characteristics.

Chemical and Physical Properties

A summary of the key chemical and physical properties of 6-nitro-2-phenylquinoxaline is presented in the table below. This data is essential for its handling, characterization, and application in experimental settings.

| Property | Value | Source |

| Molecular Formula | C₁₄H₉N₃O₂ | [1] |

| Molecular Weight | 251.245 g/mol | [1] |

| IUPAC Name | 6-nitro-2-phenylquinoxaline | [1] |

| CAS Number | 71896-99-6 | [1] |

| Appearance | Crystalline solid | [2] |

| Solubility | Soluble in organic solvents like ethanol and acetic acid. | [2] |

| SMILES | [O-]C1=CC=C2N=C(C=NC2=C1)C1=CC=CC=C1 | [1] |

| InChIKey | NVCVIJFCPOXHQI-UHFFFAOYSA-N | [1] |

Synthesis of 6-Nitro-2-phenylquinoxaline

The synthesis of 6-nitro-2-phenylquinoxaline is most commonly achieved through a condensation reaction. This section will detail both a traditional and a modern, greener approach to its synthesis.

Traditional Condensation Synthesis

The foundational method for synthesizing 6-nitro-2-phenylquinoxaline involves the cyclocondensation of a substituted o-phenylenediamine with a 1,2-dicarbonyl compound. Specifically, 4-nitro-o-phenylenediamine is reacted with an appropriate carbonyl compound.[3] This reaction typically proceeds via a nucleophilic addition-elimination mechanism where the amino groups of the diamine attack the carbonyl carbons.[3]

The choice of solvent is a critical parameter in optimizing this reaction. Ethanol is a frequently used solvent, yielding good results under reflux conditions.[3] Acetic acid is another common solvent that can enhance reaction rates due to its acidic nature.[3]

Green Synthesis: Ultrasound-Assisted, Thiamine-Catalyzed Reaction

In line with the principles of green chemistry, an efficient and environmentally benign synthesis method has been developed. This approach utilizes thiamine hydrochloride (Vitamin B1) as a biocompatible and non-toxic catalyst.[2][3] The reaction is promoted by sonication, which often leads to shorter reaction times and milder conditions compared to traditional heating.[2][4]

This protocol outlines the steps for the ultrasound-assisted, thiamine-catalyzed synthesis of 6-nitro-2-phenylquinoxaline.[2][4]

Materials:

-

4-nitro-o-phenylenediamine (1.1 mmol)

-

Thiamine (Vitamin B1) catalyst (5 mol%)[2]

-

Ethanol (5 mL)[2]

-

Water (10 mL)[2]

Procedure:

-

In a standard test tube, dissolve 4-nitro-o-phenylenediamine, benzil, and the thiamine catalyst in 5 mL of ethanol.[2]

-

Clamp the test tube in an ultrasonic bath and sonicate the mixture at room temperature for 1 hour.[2][4]

-

After sonication, add 10 mL of water to the mixture to induce precipitation of the product.[2][4]

-

Chill the mixture and stir well to ensure complete precipitation.[2]

-

If the product is orange, it can be purified by recrystallization from 70% ethanol to yield a yellow solid.[2][4]

Caption: Workflow for the green synthesis of 6-nitro-2-phenylquinoxaline.

Spectroscopic Profile

The structural elucidation of 6-nitro-2-phenylquinoxaline is confirmed through various spectroscopic techniques. A comprehensive spectroscopic analysis is crucial for verifying the identity and purity of the synthesized compound. While detailed spectra are available from various suppliers, a general overview of the expected spectroscopic data is provided.[4][6]

-

Nuclear Magnetic Resonance (NMR): Both ¹H and ¹³C NMR spectroscopy are used to confirm the carbon-hydrogen framework of the molecule.

-

Infrared (IR) Spectroscopy: IR spectroscopy is valuable for identifying the characteristic functional groups, such as the nitro group (N-O stretching) and the aromatic C-H and C=C bonds.

-

Mass Spectrometry (MS): Mass spectrometry confirms the molecular weight of the compound. For 6-nitro-2-phenylquinoxaline 1,4-dioxide, mass spectra are also available.[7]

Potential Applications and Biological Activity

Quinoxaline derivatives are a class of heterocyclic compounds that have garnered significant interest in medicinal chemistry due to their wide range of pharmacological activities.[2][3][8] 6-Nitro-2-phenylquinoxaline, as a member of this family, is being explored for various applications.

Antimicrobial Properties

Derivatives of quinoxaline have demonstrated both antibacterial and antifungal properties, making them promising candidates for the development of new antimicrobial agents.[3][8]

Anticancer Activity

The quinoxaline scaffold is considered a "privileged structure" in medicinal chemistry, with many of its derivatives exhibiting potent anticancer activities.[9] The introduction of a nitro group at the 6-position can significantly influence the electronic and steric properties, making 6-nitro-2-phenylquinoxaline a compound of interest for anticancer drug development.[10] Research on related compounds suggests that the mechanism of action may involve the induction of apoptosis and cell cycle arrest.[10] Some studies point towards the inhibition of critical cellular targets like tubulin.[10]

Caption: Postulated mechanism of anticancer activity for 6-nitro-2-phenylquinoxaline derivatives.

Materials Science

Beyond its biological potential, 6-nitro-2-phenylquinoxaline is also being investigated for applications in materials science. Its unique electronic and optical properties make it a candidate for use in:

-

Organic Light-Emitting Diodes (OLEDs): Quinoxaline derivatives can function as electron-transporting materials, hole-transporting materials, or as hosts in the emissive layer of OLEDs.[3][11]

-

Organic Photovoltaics (OPVs): It has been suggested that this compound could act as an electron acceptor material in OPV devices.[3]

Chemical Reactivity and Further Functionalization

The 6-nitro-2-phenylquinoxaline scaffold offers opportunities for further chemical modification to generate a library of derivatives with potentially enhanced or novel properties.

-

Nitro Group Reduction: The nitro group can be reduced to an amino group, providing a handle for further functionalization and altering the electronic properties and biological activity of the molecule.[3]

-

Electrophilic Substitution: The quinoxaline nucleus is electron-deficient, particularly due to the presence of the nitro group. This facilitates nucleophilic aromatic substitution reactions, allowing for the introduction of various functional groups onto the quinoxaline framework.[3]

Conclusion

6-Nitro-2-phenylquinoxaline is a fascinating heterocyclic compound with a rich chemical profile and a promising future in both medicinal chemistry and materials science. Its straightforward synthesis, coupled with its diverse potential applications, makes it a valuable building block for further research and development. This guide has provided a foundational understanding of its structure, properties, and synthesis, which should serve as a practical resource for researchers in the field.

References

- 6-Nitro-2,3-diphenylquinoxaline | 7466-45-7 - Smolecule. (URL: )

- 6-Nitro-2,3-diphenylquinoxaline | 7466-45-7 | Benchchem. (URL: )

- comparative study of different synthetic routes for 6-Nitro-2,3-diphenylquinoxaline - Benchchem. (URL: )

- Spectroscopic and Synthetic Profile of 6-Nitro-2,3-diphenylquinoxaline: A Technical Guide - Benchchem. (URL: )

- 6-NITRO-2-PHENYLQUINOXALINE | CAS 71896-99-6 - M

- 6-nitro-2,3-diphenyl-quinoxaline | CAS#:7466-45-7 | Chemsrc. (URL: )

- 6-Nitro-2-phenylquinoxaline 1,4-dioxide - SpectraBase. (URL: )

- common side products in the synthesis of 6-Nitro-2,3-diphenylquinoxaline - Benchchem. (URL: )

- Application Notes and Protocols for 6-Nitro-2,3-diphenylquinoxaline as a Potential Anticancer Agent - Benchchem. (URL: )

- Compound 6,6'-oxybis[3-(4'-nitro[1,1'-biphenyl]-4-yl)-2-phenylquinoxaline] -... (URL: )

- A Comparative Analysis of 6-Nitro-2,3-diphenylquinoxaline and Other Quinoxaline Derivatives in Anticancer Drug Discovery - Benchchem. (URL: )

- 2,3-Diphenyl-6-nitroquinoxaline | C20H13N3O2 | CID 345194 - PubChem. (URL: )

- Biological Activity of Quinoxaline Deriv

- Quinoxaline, 6-nitro- | C8H5N3O2 | CID 96029 - PubChem - NIH. (URL: )

- Synthesis, Reactions and Biological Activity of Quinoxaline Deriv

- QUINOXALINE SYNTHESIS BY DOMINO REACTIONS Jie-Ping Wan and Li Wei College of Chemistry and Chemical Engineering, Jiangxi Normal. (URL: )

- 6-Nitroquinoline | C9H6N2O2 | CID 11945 - PubChem. (URL: )

- Quinoxaline 1,4-di-N-Oxides: Biological Activities and Mechanisms of Actions - Frontiers. (URL: )

- 7466-45-7|6-Nitro-2,3-diphenylquinoxaline|BLD Pharm. (URL: )

- Application Notes and Protocols for 6-Nitro-2,3-diphenylquinoxaline in Organic Light-Emitting Diodes (OLEDs) - Benchchem. (URL: )

- Investigating the Mechanism of Action of 3-Methyl-6-nitroquinoxalin-2(1H)

- A REP-FAMSEC Method as a Tool in Explaining Reaction Mechanisms: A Nucleophilic Substitution of 2-Phenylquinoxaline as a DFT Case Study - NIH. (URL: )

- Quinoxaline 1,4-Dioxides: Advances in Chemistry and Chemotherapeutic Drug Development - MDPI. (URL: )

Sources

- 1. 6-NITRO-2-PHENYLQUINOXALINE | CAS 71896-99-6 [matrix-fine-chemicals.com]

- 2. 6-Nitro-2,3-diphenylquinoxaline | 7466-45-7 | Benchchem [benchchem.com]

- 3. Buy 6-Nitro-2,3-diphenylquinoxaline | 7466-45-7 [smolecule.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. 7466-45-7|6-Nitro-2,3-diphenylquinoxaline|BLD Pharm [bldpharm.com]

- 7. spectrabase.com [spectrabase.com]

- 8. Synthesis, Reactions and Biological Activity of Quinoxaline Derivatives [article.sapub.org]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. pdf.benchchem.com [pdf.benchchem.com]

- 11. pdf.benchchem.com [pdf.benchchem.com]

Aducanumab: A Technical Guide to the First Amyloid-Targeting Therapy for Alzheimer's Disease

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Aducanumab, a human monoclonal antibody, marked a pivotal moment in the history of Alzheimer's disease (AD) therapeutics. As the first treatment approved by the U.S. Food and Drug Administration (FDA) to target the underlying pathophysiology of the disease—specifically, the accumulation of amyloid-beta (Aβ) plaques in the brain—it has generated both immense hope and significant scientific debate.[1] This guide provides an in-depth technical overview of aducanumab, from its mechanistic rationale, through its complex clinical development program, to its safety profile and the controversies surrounding its approval. It is designed to serve as a comprehensive resource for professionals engaged in neuroscience research and drug development, offering field-proven insights into the complexities of targeting amyloid for the treatment of Alzheimer's disease.

The Scientific Rationale: The Amyloid Cascade Hypothesis

The development of aducanumab is rooted in the amyloid cascade hypothesis, a theory that has dominated Alzheimer's research for decades.[2][3] This hypothesis posits that the accumulation of Aβ peptides is the primary initiating event in the pathogenesis of AD.[4] These peptides, particularly the 42-amino acid form (Aβ42), misfold and aggregate, forming soluble oligomers and eventually insoluble fibrillar plaques in the brain's extracellular space.[4] This process is believed to trigger a downstream cascade of neurotoxic events, including neuroinflammation, the formation of neurofibrillary tangles composed of hyperphosphorylated tau protein, synaptic dysfunction, and ultimately, widespread neuronal death, leading to the clinical symptoms of dementia.[5]

While the hypothesis has been modified over time to acknowledge the importance of soluble Aβ oligomers as the more cytotoxic species compared to fibrillar plaques, the central tenet remains: clearing Aβ from the brain should disrupt a key pathogenic process and slow the progression of the disease.[2][6] This principle formed the therapeutic rationale for aducanumab and a new class of disease-modifying therapies.[6][7]

Aducanumab: Profile of an Anti-Amyloid Antibody

A key feature of aducanumab is its selective binding to aggregated forms of Aβ, including soluble oligomers and insoluble fibrils, with a much lower affinity for Aβ monomers.[6][10] This selectivity is critical, as it targets the species considered most pathogenic while sparing the likely benign monomeric form of the peptide. This binding profile distinguishes aducanumab from other anti-Aβ immunotherapies.[6]

Mechanism of Action: Engaging Microglia for Plaque Clearance

Aducanumab exerts its therapeutic effect by targeting Aβ aggregates for removal by the brain's resident immune cells, the microglia. The mechanism proceeds as follows:

-

Target Binding: Aducanumab crosses the blood-brain barrier and selectively binds to epitopes on aggregated Aβ, "tagging" the plaques.[6]

-

Microglial Engagement: The Fc region of the aducanumab antibody is recognized by Fc receptors (FcγR) on the surface of microglia.

-

Phagocytosis: This binding activates the microglia, inducing them to engulf and clear the Aβ plaques through a process known as phagocytosis.

This targeted removal of amyloid plaques is the central, measurable biological effect of aducanumab and was the basis for its accelerated regulatory approval.[6][8]

Figure 1: Mechanism of Action of Aducanumab.

The Clinical Development Program: A Tale of Two Trials

The pivotal evaluation of aducanumab's efficacy and safety rested on two identically designed Phase 3 global studies: EMERGE (NCT02484547) and ENGAGE (NCT02477800).[11] These trials enrolled patients with mild cognitive impairment (MCI) due to AD or mild AD dementia, with confirmed amyloid pathology via PET imaging.[11][12]

Study Design and Endpoints

Participants were randomized to receive monthly intravenous infusions of low-dose aducanumab, high-dose (10 mg/kg) aducanumab, or placebo for 78 weeks.[11][13]

-

Primary Endpoint: The primary outcome measure was the change from baseline on the Clinical Dementia Rating-Sum of Boxes (CDR-SB) .[11] The CDR-SB is a comprehensive global scale that assesses both cognitive abilities and functional performance in daily life, making it a robust measure for detecting clinically meaningful change in early AD.[14][15]

-

Secondary Endpoints: These included the Mini-Mental State Examination (MMSE) for global cognition, the Alzheimer's Disease Assessment Scale-Cognitive Subscale 13 (ADAS-Cog 13) for cognitive function, and the Alzheimer's Disease Cooperative Study-Activities of Daily Living Inventory (ADCS-ADL-MCI) for daily function.[13][16]

Figure 2: Simplified Workflow of the EMERGE & ENGAGE Phase 3 Trials.

A Futility Analysis and a Controversial Reversal

Analysis of Clinical Trial Results

The final results of the EMERGE and ENGAGE trials were discordant, forming the core of the scientific controversy surrounding aducanumab.

Efficacy Data

In the EMERGE study, patients in the high-dose group showed a statistically significant slowing of clinical decline compared to placebo across the primary and all secondary endpoints.[11] Specifically, there was a 22% reduction in decline as measured by the CDR-SB.[11][17] Conversely, the ENGAGE trial failed to meet its primary endpoint, showing no significant difference between the high-dose and placebo groups.[11][17]

Post-hoc analyses suggested that a higher cumulative exposure to the 10 mg/kg dose in a subset of patients in the EMERGE trial was a key driver of the positive outcome.[17] Regardless of the clinical outcome, biomarker substudies from both trials confirmed that aducanumab produced a robust, dose- and time-dependent reduction in brain amyloid plaques as measured by PET scans.[11][16]

| Endpoint | EMERGE High-Dose vs. Placebo (Change from Baseline at 78 Weeks) | ENGAGE High-Dose vs. Placebo (Change from Baseline at 78 Weeks) |

| CDR-SB (Primary) | -0.39 (22% slowing of decline) , P = 0.012 | +0.03 (2% worsening) , P = 0.833 |

| ADAS-Cog 13 | -1.40 (27% slowing of decline), P = 0.010 | +0.26 (5% worsening), P = 0.655 |

| ADCS-ADL-MCI | +1.71 (40% slowing of decline), P = 0.001 | +0.33 (8% slowing of decline), P = 0.428 |

| MMSE | -0.6 (18% slowing of decline), P = 0.049 | +0.1 (3% worsening), P = 0.813 |

Table 1: Key Efficacy Outcomes from the Phase 3 EMERGE and ENGAGE Trials. Data sourced from published trial results.[11][16]

Safety and Tolerability Profile

The most common and clinically significant adverse event associated with aducanumab is Amyloid-Related Imaging Abnormalities (ARIA) .[18] ARIA is a known class effect of amyloid-targeting antibody therapies and is detectable by MRI.[10][18]

-

ARIA-E: Refers to vasogenic edema or sulcal effusions, representing fluid shifts in the brain.[18][19]

-

ARIA-H: Refers to microhemorrhages (small bleeds) and superficial siderosis (iron deposits on the brain surface).[18][19]

In the clinical trials, ARIA occurred in 41% of participants receiving the high dose of aducanumab, compared to 10% in the placebo group.[18] While most cases were asymptomatic and resolved within weeks, some patients experienced symptoms such as headache, confusion, dizziness, and nausea.[10][18] A major risk factor for developing ARIA is carrying the apolipoprotein E ε4 (ApoE4) allele, a known genetic risk factor for Alzheimer's disease.[18]

| Adverse Event | High-Dose Aducanumab (10 mg/kg) | Placebo |

| Any ARIA | 41.3% | 10.3% |

| ARIA-E | 35.2% | 2.7% |

| ARIA-H | 19.1% | 6.9% |

| Symptomatic ARIA | 9.4% | 0.9% |

| Headache | 20.9% | 15.6% |

Table 2: Incidence of Key Adverse Events in the Pooled Phase 3 Trials. Data sourced from published safety analyses.[10][18]

Regulatory Journey and Controversy

Given the conflicting Phase 3 results, the path to approval was contentious. The FDA's Peripheral and Central Nervous System Drugs Advisory Committee voted overwhelmingly against approval, citing insufficient evidence of efficacy.[20]

However, in June 2021, the FDA granted aducanumab Accelerated Approval .[10][21] This regulatory pathway is used for drugs for serious conditions that fill an unmet medical need, based on a surrogate endpoint that is "reasonably likely to predict clinical benefit."[21] In this case, the FDA determined that the substantial reduction of Aβ plaques (the surrogate endpoint) was reasonably likely to predict a clinical benefit for patients.[21] This decision was highly controversial, sparking debate about the validity of amyloid reduction as a surrogate endpoint and the standards for drug approval.[2][21]

The initial broad label was later updated to specify that treatment should be initiated in patients with MCI or the mild dementia stage of AD, consistent with the population studied in the clinical trials. As a condition of the accelerated approval, Biogen was required to conduct a post-marketing confirmatory trial (the ENVISION study) to verify the drug's clinical benefit.[7] However, in early 2024, Biogen announced it was discontinuing the development and commercialization of Aduhelm, effectively halting the confirmatory trial.[7]

Detailed Protocol: Amyloid PET Image Acquisition and Analysis

The confirmation of amyloid pathology is a prerequisite for initiating treatment with amyloid-targeting therapies.[8][22] Amyloid Positron Emission Tomography (PET) is the standard noninvasive method for this assessment.[23][24]

Objective: To qualitatively and quantitatively assess the Aβ neuritic plaque density in the brain of a patient with cognitive impairment.

Materials:

-

PET/CT or PET/MR scanner.

-

FDA-approved Aβ radiotracer (e.g., 18F-florbetapir, 18F-flutemetamol, 18F-florbetaben).[23]

-

Automated infusion pump.

-

Dose calibrator.

-

Image analysis software with capabilities for spatial normalization and region-of-interest (ROI) analysis.

Step-by-Step Methodology:

-

Patient Preparation:

-

Confirm patient identity and review inclusion/exclusion criteria.

-

Ensure the patient has been able to lie still for approximately 20-40 minutes. Mild sedation may be considered if necessary.[25]

-

Insert an intravenous (IV) catheter for radiotracer administration.

-

-

Radiotracer Administration:

-

Administer the specific radiotracer via IV bolus injection. The exact dose is dependent on the tracer used (e.g., 370 MBq [10 mCi] for 18F-florbetapir).

-

Follow the injection with a 5-10 mL saline flush.

-

-

Uptake Period:

-

Allow for a tracer-specific uptake period where the patient should rest quietly. This period varies by tracer (e.g., 30-50 minutes for 18F-florbetapir).[26]

-

-

Image Acquisition:

-

Position the patient's head in the center of the scanner's field of view. Use a head holder to minimize motion.

-

Acquire a CT or MR scan for attenuation correction and anatomical localization.

-

Begin the PET scan at the recommended time post-injection. The scan duration is typically 10-20 minutes.[26]

-

-

Image Reconstruction and Analysis (Qualitative):

-

Reconstruct PET images using an iterative algorithm (e.g., OSEM).

-

A trained nuclear medicine physician or radiologist visually interprets the images.[25]

-

A positive scan shows increased radiotracer uptake in cortical grey matter, resulting in reduced contrast between grey and white matter. Uptake is typically assessed in regions like the frontal, temporal, parietal, and posterior cingulate/precuneus cortices.[23]

-

A negative scan shows high uptake in white matter with a clear distinction between grey and white matter.[23]

-

-

Image Analysis (Quantitative - for research/clinical trials):

-

Co-register the PET image to the patient's anatomical MRI.

-

Spatially normalize the images to a standard template (e.g., MNI space).

-

Define ROIs for cortical grey matter areas and a reference region (e.g., cerebellum) to calculate the Standardized Uptake Value Ratio (SUVR).

-

SUVR = (Mean uptake in cortical ROI) / (Mean uptake in reference region).

-

An SUVR value above a pre-defined threshold indicates a positive amyloid status.

-

-

Self-Validation and Quality Control:

-

Verify correct radiotracer dose and administration time.

-

Assess PET images for patient motion artifacts.

-

Ensure image reconstruction parameters are consistent with established protocols.

-

Visual reads should be performed by at least two independent, trained readers to ensure inter-rater reliability.

-

Conclusion and Future Directions

Aducanumab's journey has been a landmark case study in Alzheimer's drug development. It successfully demonstrated that a passive immunotherapy could robustly clear amyloid plaques from the brain, providing definitive validation of a biological mechanism of action.[6] However, the discordant clinical outcomes and the controversial regulatory process have left critical questions unanswered about the relationship between amyloid removal and clinical benefit.[1]

The lessons learned from aducanumab have profoundly influenced the field. It has underscored the critical importance of initiating treatment in the earliest stages of the disease, reinforced the necessity of robust and concordant clinical trial data, and intensified the debate around appropriate surrogate endpoints for neurodegenerative diseases. While aducanumab itself is no longer being developed, it paved the way for a new class of anti-amyloid therapies, some of which have now demonstrated clearer clinical benefits, building upon the foundational, albeit complex, legacy of this pioneering treatment.[7]

References

- Vertex AI Search. Aducanumab, a Novel Anti-Amyloid Monoclonal Antibody, for the Treatment of Alzheimer's Disease: A Comprehensive Review - PMC - PubMed Central.

- Vertex AI Search. Biogen announces topline results from the EMERGE and ENGAGE Phase III clinical trials of Aducanumab | Alzheimer Europe.

- Vertex AI Search. Detailed Results of Phase 3 Trials of Aducanumab for Alzheimer's Disease Presented.

- Vertex AI Search. amyloid cascade hypothesis: an updated critical review | Brain - Oxford Academic.

- Vertex AI Search. The Amyloid Cascade Hypothesis in Alzheimer's Disease: Should We Change Our Thinking? - MDPI.

- Vertex AI Search. Topical Insights Into the Post-Approval Controversies of Aducanumab - Frontiers.

- Vertex AI Search. Amyloid Cascade Hypothesis - News-Medical.Net.

- Vertex AI Search. Amyloid Cascade Hypothesis for the Treatment of Alzheimer's Disease: Progress and Challenges - PMC - PubMed Central.

- Vertex AI Search. Why has Biogen's aducanumab become so controversial? - Center for Cognitive Health.

- Vertex AI Search. The amyloid cascade hypothesis of Alzheimer's Disease “Over time, an imbalance in Aβ production and/or clearance leads - Behavioralhealth2000.com.

- Vertex AI Search. ENGAGE and EMERGE: Truth and consequences? - PMC - PubMed Central.

- Vertex AI Search. Aducanumab - Wikipedia.

- Vertex AI Search. Researchers publish safety data from Phase 3 aducanumab trials, showing incidence of ARIA | Alzheimer Europe.

- Vertex AI Search. Inside the Controversy Around Biogen's Alzheimer's Drug, Aduhelm - Time Magazine.

- Vertex AI Search. Aducanumab - StatPearls - NCBI Bookshelf - NIH.

- Vertex AI Search. Two Randomized Phase 3 Studies of Aducanumab in Early Alzheimer's Disease - PubMed.

- Vertex AI Search. Biogen and Eisai to Discontinue Phase 3 ENGAGE and EMERGE Trials of aducanumab in Alzheimer's Disease.

- Vertex AI Search. Baseline Characteristics From ENGAGE and EMERGE: Two Phase 3 Studies to Evaluate Aducanumab in Patients With Early Alzheimer's Disease (P4.1-001) | Neurology.

- Vertex AI Search. A Comparison of Alzheimer's Disease Assessment Scale - Cognitive Subscale (ADAS-Cog) and the Clinical Dementia Rating - Sum of Boxes (CDR-SB) - PubMed.

- Vertex AI Search. Biogen Statement Regarding Updated ADUHELM® (aducanumab-avwa) Prescribing Information in US.

- Vertex AI Search. Mechanism of action of Aducanumab. | Download Scientific Diagram - ResearchGate.

- Vertex AI Search. Biogen's new label for Aduhelm limits use | 2021-07-08 | BioWorld.

- Vertex AI Search. What is Aducanumab and what could this dementia drug mean for people with Alzheimer's disease?.

- Vertex AI Search. Aducanumab: evidence from clinical trial data and controversies - PMC - PubMed Central.

- Vertex AI Search. Comparative Safety Profiles of Anti-Amyloid Therapies in Early Alzheimer's Disease (AD): A Detailed Systematic Review and Meta-Regression Analysis of Amyloid Related Imaging Abnormalities (ARIA) – Incidence and Infusion Reactions for Lecanemab, Donanemab, and Aducanumab - PMC - NIH.

- Vertex AI Search. A real-world safety surveillance study of aducanumab through the FDA adverse event reporting system - PMC - PubMed Central.

- Vertex AI Search. Aducanumab and ARIA: Does the FDA's Prescribing Label Fall Short? - Medscape.

- Vertex AI Search. Pooled studies EMERGE and ENGAGE: results in the high-dose group on... - ResearchGate.

- Vertex AI Search. Adieu, Aduhelm: Biogen pulls plug on controversial Alzheimer's drug.

- Vertex AI Search. SNMMI Procedure Standard/EANM Practice Guideline for Amyloid PET Imaging of the Brain 1.0 | Journal of Nuclear Medicine.

- Vertex AI Search. Two Randomized Phase 3 Studies of Aducanumab in Early Alzheimer's Disease.

- Vertex AI Search. Role of Aducanumab in the Treatment of Alzheimer's Disease: Challenges and Opportunities - PMC - PubMed Central.

- Vertex AI Search. Outcome Measures used in recent Alzheimer's Disease Phase III Clinical Trials - ISPOR.

- Vertex AI Search. SNMMI Procedure Standard-EANM Practice Guideline for Amyloid PET Imaging of the Brain.

- Vertex AI Search. Clinical Dementia Rating–Sum of Boxes: A Promising Outcome Measure for Improved Sensitivity to Treatment Efficacy in Future AD Clinical Trials | Cogstate.

- Vertex AI Search. A Comparison of Alzheimer's Disease Assessment Scale - Cognitive Subscale (ADAS-Cog) and the Clinical Dementia Rating - Sum of Boxes (CDR-SB) - ResearchGate.

- Vertex AI Search. Amyloid PET Scan? - Alzheimer's Association.

- Vertex AI Search. A Comparison of Alzheimer's Disease Assessment Scale - Cognitive Subscale (ADAS-Cog) and the Clinical Dementia Rating - Sum of Boxes (CDR-SB). | ALZFORUM.

-

Vertex AI Search. Aduhelm® (aducanumab) - This label may not be the latest approved by FDA. For current labeling information, please visit [Link]. Retrieved from

- Vertex AI Search. Effect of Aducanumab Approval on Willingness to Participate in Preclinical Alzheimer's Disease Trials - PubMed.

-

Vertex AI Search. ADUHELM® (aducanumab-avwa) injection, for intravenous use - This label may not be the latest approved by FDA. For current labeling information, please visit [Link]. Retrieved from

- Vertex AI Search. Amyloid PET Scan for Alzheimer's Disease Assessment | UCSF Radiology.

- Vertex AI Search. FDA Approves Updated ADUHELM™ Prescribing Information to Emphasize Population Studied in Clinical Trials - Biogen Investor Relations.

- Vertex AI Search. FDA-Approved Passive Immunization Treatments Against Aβ in Alzheimer's Disease: Where Are We Now? - MDPI.

- Vertex AI Search. PET Imaging in Alzheimer Disease: Pathology and Research Insights for Technologists.

- Vertex AI Search. Aducanumab – Knowledge and References - Taylor & Francis.

Sources

- 1. Aducanumab: evidence from clinical trial data and controversies - PMC [pmc.ncbi.nlm.nih.gov]

- 2. academic.oup.com [academic.oup.com]

- 3. news-medical.net [news-medical.net]

- 4. Amyloid Cascade Hypothesis for the Treatment of Alzheimer’s Disease: Progress and Challenges - PMC [pmc.ncbi.nlm.nih.gov]

- 5. behavioralhealth2000.com [behavioralhealth2000.com]

- 6. Aducanumab, a Novel Anti-Amyloid Monoclonal Antibody, for the Treatment of Alzheimer’s Disease: A Comprehensive Review - PMC [pmc.ncbi.nlm.nih.gov]

- 7. healthjournalism.org [healthjournalism.org]

- 8. accessdata.fda.gov [accessdata.fda.gov]

- 9. Biogen and Eisai to Discontinue Phase 3 ENGAGE and EMERGE Trials of aducanumab in Alzheimer’s Disease | Biogen [investors.biogen.com]

- 10. Aducanumab - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 11. Two Randomized Phase 3 Studies of Aducanumab in Early Alzheimer's Disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. neurology.org [neurology.org]

- 14. Detecting Treatment Group Differences in Alzheimer's Disease Clinical Trials: A Comparison of Alzheimer's Disease Assessment Scale - Cognitive Subscale (ADAS-Cog) and the Clinical Dementia Rating - Sum of Boxes (CDR-SB) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. cogstate.com [cogstate.com]

- 16. Detailed Results of Phase 3 Trials of Aducanumab for Alzheimer’s Disease Presented - - Practical Neurology [practicalneurology.com]

- 17. Biogen announces topline results from the EMERGE and ENGAGE Phase III clinical trials of Aducanumab | Alzheimer Europe [alzheimer-europe.org]

- 18. Researchers publish safety data from Phase 3 aducanumab trials, showing incidence of ARIA | Alzheimer Europe [alzheimer-europe.org]

- 19. medscape.com [medscape.com]

- 20. Why has Biogen’s aducanumab become so controversial? – Center for Cognitive Health [centerforcognitivehealth.com]

- 21. Frontiers | Topical Insights Into the Post-Approval Controversies of Aducanumab [frontiersin.org]

- 22. accessdata.fda.gov [accessdata.fda.gov]

- 23. SNMMI Procedure Standard/EANM Practice Guideline for Amyloid PET Imaging of the Brain 1.0 | Journal of Nuclear Medicine [jnm.snmjournals.org]

- 24. Amyloid PET Scan for Alzheimer's Disease Assessment | UCSF Radiology [radiology.ucsf.edu]

- 25. snmmi.org [snmmi.org]

- 26. alz.org [alz.org]

An In-depth Technical Guide to 6-Nitro-2-phenylquinoxaline: Synthesis, Properties, and Therapeutic Potential

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of 6-Nitro-2-phenylquinoxaline, a heterocyclic compound of interest in medicinal chemistry. While existing literature extensively covers its diphenyl analogue, this document focuses on the unique characteristics of the mono-phenyl structure, offering insights into its synthesis, physicochemical properties, and potential applications in drug discovery and development.

Introduction: The Significance of the Quinoxaline Scaffold

Quinoxaline, a fused bicyclic system comprising a benzene and a pyrazine ring, represents a "privileged scaffold" in medicinal chemistry. This structural motif is a cornerstone in the design of a wide array of therapeutic agents due to its ability to interact with various biological targets. The introduction of a nitro group and a phenyl substituent onto the quinoxaline core, as seen in 6-Nitro-2-phenylquinoxaline, significantly modulates its electronic and steric properties, paving the way for novel pharmacological activities.

The strategic placement of the electron-withdrawing nitro group at the 6-position and the aromatic phenyl group at the 2-position creates a molecule with a distinct electronic profile, influencing its reactivity, and potential as a pharmacophore. This guide will delve into the specifics of this unique molecular architecture.

Synthesis of 6-Nitro-2-phenylquinoxaline

The cornerstone of quinoxaline synthesis is the condensation reaction between a substituted o-phenylenediamine and a 1,2-dicarbonyl compound. For 6-Nitro-2-phenylquinoxaline, the logical precursors are 4-nitro-1,2-phenylenediamine and phenylglyoxal.

General Synthetic Pathway

The reaction proceeds via a cyclocondensation mechanism, where the amino groups of the o-phenylenediamine nucleophilically attack the carbonyl carbons of the dicarbonyl compound, followed by dehydration to form the stable aromatic quinoxaline ring.

A Technical Guide to the Spectroscopic Characterization of 6-Nitro-2-phenylquinoxaline

This guide provides an in-depth analysis of the essential spectroscopic data required for the unequivocal structural identification and purity assessment of 6-Nitro-2-phenylquinoxaline. As a crucial scaffold in medicinal chemistry and materials science, precise characterization of this molecule is paramount for reproducible research and development.[1][2] This document moves beyond a simple recitation of data, offering insights into the experimental rationale and detailed interpretation of the spectral features, reflecting a field-proven approach to molecular characterization.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Mapping the Molecular Skeleton

NMR spectroscopy is the cornerstone of structural elucidation for organic molecules. For a compound like 6-Nitro-2-phenylquinoxaline, both ¹H and ¹³C NMR are indispensable. The choice of solvent is critical; while deuterated chloroform (CDCl₃) is a common starting point for its excellent solubilizing power and clean spectral window, deuterated dimethyl sulfoxide (DMSO-d₆) is often used for less soluble compounds and can reveal exchangeable protons.[3][4] Here, we present data in both solvents to provide a comprehensive reference.

Experimental Protocol: Acquiring High-Fidelity NMR Data

A self-validating NMR protocol ensures data integrity and reproducibility.

-

Sample Preparation: Dissolve approximately 5-10 mg of the synthesized 6-Nitro-2-phenylquinoxaline in 0.6-0.7 mL of deuterated solvent (CDCl₃ or DMSO-d₆) containing 0.03% v/v Tetramethylsilane (TMS) as an internal standard.

-

Instrument Setup: Utilize a high-field NMR spectrometer (400 MHz or higher is recommended for better signal dispersion).[3][4] Ensure the instrument is properly shimmed to achieve optimal magnetic field homogeneity, which is critical for sharp signals and accurate coupling constant determination.

-

¹H NMR Acquisition: Acquire the proton spectrum using a standard pulse sequence. A spectral width of approximately 12 ppm, centered around 6 ppm, is typically sufficient. An acquisition time of at least 3 seconds and a relaxation delay of 2-5 seconds will ensure quantitative integration.

-

¹³C NMR Acquisition: Obtain the carbon spectrum using a proton-decoupled pulse sequence (e.g., zgpg30). A wider spectral width (e.g., 0-160 ppm) is necessary. Due to the lower natural abundance and smaller gyromagnetic ratio of ¹³C, a larger number of scans (typically several hundred to thousands) is required to achieve an adequate signal-to-noise ratio.

¹H NMR Spectral Data

The proton NMR spectrum provides information on the number of distinct proton environments, their electronic surroundings, and their connectivity through spin-spin coupling.

| Proton Assignment | Chemical Shift (δ) in CDCl₃ (600 MHz)[3][5] | Chemical Shift (δ) in DMSO-d₆ (400 MHz)[4] | Multiplicity & Coupling Constant (J) | Integration |

| H-3 (Quinoxaline) | 9.42 | 9.83 | s | 1H |

| H-5 (Quinoxaline) | 8.95 | 8.94 | d, J = 2.5 Hz | 1H |

| H-7 (Quinoxaline) | 8.47 | 8.59 | dd, J = 9.1, 2.5 Hz | 1H |

| H-8 (Quinoxaline) | 8.16-8.21 (overlapped) | 8.37 | d, J = 9.2 Hz | 1H |

| H-2', H-6' (Phenyl) | 8.16-8.21 (overlapped) | 8.44 | dd, J = 6.7, 2.9 Hz | 2H |

| H-3', H-4', H-5' (Phenyl) | 7.52-7.55 | 7.66 | m | 3H |

¹³C NMR Spectral Data

The ¹³C NMR spectrum reveals the number of unique carbon environments and provides insight into their hybridization and electronic state.

| Carbon Assignment | Chemical Shift (δ) in CDCl₃ (150 MHz)[3][5] |

| Quinoxaline Carbons | 154.33, 147.47, 145.50, 144.93, 140.36, 131.41, 125.67, 123.79 |

| Phenyl Carbons | 135.64, 131.19, 129.43, 127.95 |

In-depth Spectral Interpretation

-

¹H NMR Analysis: The most downfield signal is the singlet at ~9.42 ppm (CDCl₃) or ~9.83 ppm (DMSO-d₆), unambiguously assigned to the H-3 proton of the quinoxaline ring.[3][4] Its singlet nature confirms the absence of adjacent protons. The strong electron-withdrawing effect of the nitro group at position 6 causes significant deshielding of the protons on the nitro-substituted ring. This is evident in the downfield shifts of H-5 (~8.95 ppm) and H-7 (~8.47-8.59 ppm).[3][4] The characteristic doublet-of-doublets pattern for H-7 arises from coupling to both H-8 (ortho-coupling, J ≈ 9 Hz) and H-5 (meta-coupling, J ≈ 2.5 Hz). The protons of the C-2 phenyl group appear in two clusters, consistent with a monosubstituted benzene ring.

-

¹³C NMR Analysis: The spectrum shows 12 distinct signals, as expected from the molecular structure (14 carbons total, with two pairs of phenyl carbons being equivalent by symmetry). The carbons of the quinoxaline ring, particularly those near the nitrogen atoms and the nitro group (C-6, C-8a), are found significantly downfield.

Infrared (IR) Spectroscopy: Probing Functional Groups

IR spectroscopy is a rapid and powerful technique for identifying the functional groups present in a molecule. The rationale is to measure the absorption of infrared radiation at frequencies corresponding to the molecule's vibrational modes. For 6-Nitro-2-phenylquinoxaline, we expect to see characteristic absorptions for the aromatic C-H, C=C, C=N, and, most importantly, the N-O bonds of the nitro group.

Experimental Protocol: Attenuated Total Reflectance (ATR)

Modern ATR-FTIR is preferred over traditional KBr pellets due to its simplicity and speed, requiring minimal sample preparation.

-

Instrument Preparation: Record a background spectrum of the clean ATR crystal (typically diamond or germanium) to subtract atmospheric (H₂O, CO₂) and crystal-specific absorptions.

-

Sample Application: Place a small amount (1-2 mg) of the solid sample directly onto the ATR crystal.

-

Data Acquisition: Apply pressure using the instrument's anvil to ensure good contact between the sample and the crystal. Co-add at least 16 scans at a resolution of 4 cm⁻¹ over the range of 4000-600 cm⁻¹.

IR Absorption Data

The following table summarizes the key vibrational frequencies observed for 6-Nitro-2-phenylquinoxaline.

| Frequency (cm⁻¹)[3][5][6] | Intensity | Vibrational Assignment |

| ~3052 | Medium-Weak | Aromatic C-H Stretch |

| ~1616, 1598 | Medium | Aromatic C=C & C=N Ring Stretching |

| ~1556, 1522 | Strong | Asymmetric N-O Stretch (NO₂) |

| ~1348, 1342 | Strong | Symmetric N-O Stretch (NO₂) |

| ~851, 832 | Strong | C-H Out-of-Plane Bending (Aromatic) |

| ~764, 691 | Strong | C-H Out-of-Plane Bending (Phenyl Ring) |

Interpretation of Key Vibrational Modes

The IR spectrum is dominated by two very strong bands between 1556-1522 cm⁻¹ and 1348-1342 cm⁻¹. These are the definitive signatures of the nitro group, corresponding to the asymmetric and symmetric N-O stretching vibrations, respectively.[3][6] Their presence is a critical validation point for the structure. The region above 3000 cm⁻¹ shows absorptions typical for C-H stretching on aromatic rings. The complex fingerprint region (below 1600 cm⁻¹) contains vibrations associated with the fused quinoxaline and phenyl ring systems, including the strong C-H out-of-plane bending bands that can give information about the substitution pattern.[3]

Mass Spectrometry (MS): The Molecular Weight Gatekeeper

Mass spectrometry provides the exact molecular weight and, by extension, the molecular formula of a compound. High-Resolution Mass Spectrometry (HRMS), often using a Time-of-Flight (TOF) analyzer, is the gold standard. Its ability to measure mass-to-charge ratios (m/z) to four or five decimal places allows for the unambiguous determination of the elemental composition, which is a non-negotiable requirement for publication and patent filings.

Experimental Protocol: ESI-TOF HRMS

Electrospray Ionization (ESI) is a soft ionization technique ideal for polar, nitrogen-containing heterocycles, as it typically generates the protonated molecular ion [M+H]⁺ with minimal fragmentation.

-

Sample Preparation: Prepare a dilute solution of the sample (~0.1 mg/mL) in a suitable solvent such as methanol or acetonitrile.

-

Infusion: Infuse the sample solution directly into the ESI source at a low flow rate (e.g., 5-10 µL/min).

-

Ionization: Apply a high voltage to the ESI needle to generate a fine spray of charged droplets. Operate in positive ion mode to detect the [M+H]⁺ ion.

-

Mass Analysis: Analyze the ions using a TOF mass analyzer. Calibrate the instrument immediately prior to the run using a known standard to ensure high mass accuracy.

High-Resolution Mass Spectrometry Data

| Parameter | Value |

| Molecular Formula | C₁₄H₉N₃O₂ |

| Exact Mass (Calculated) | 251.0695 |

| Ion Species | [M+H]⁺ |

| Calculated m/z[4] | 252.0768 |

| Observed m/z[4] | 252.0778 |

Analysis of Molecular Ion

The experimental data show an observed m/z of 252.0778 for the protonated molecule.[4] This value is in excellent agreement with the calculated mass for C₁₄H₁₀N₃O₂⁺ (the protonated form of the target molecule), with a mass error of only 4.0 ppm. This high-accuracy result provides powerful evidence confirming the elemental composition of the synthesized compound, effectively ruling out other potential structures with the same nominal mass.

Integrated Spectroscopic Workflow

No single technique provides the complete picture. The authoritative characterization of 6-Nitro-2-phenylquinoxaline relies on the synergistic integration of NMR, IR, and HRMS data. Each technique validates the others, forming a self-consistent and robust dataset that confirms the molecular structure.

References

-

Rock, D., et al. (2021). Benzopyrazine-Based Small Molecule Inhibitors As Trypanocidal and Leishmanicidal Agents: Green Synthesis, In Vitro, and In Silico Evaluations. Frontiers in Chemistry. Available at: [Link][3][5]

-

Maddela, J., et al. (2021). Structure activity relationship (SAR) study identifies a quinoxaline urea analog that modulates IKKβ phosphorylation for pancreatic cancer therapy. PubMed Central. Available at: [Link][4]

-

Kumar, S., et al. (2021). WEPA: A reusable waste biomass-originated catalyst for external oxidant/metal-free quinoxalines synthesis via tandem condensation-cyclization-aromatization. RSC Advances. Available at: [Link][7]

-

Union Christian College (n.d.). Research Article On Reduced Zero-Divisor Graphs of Posets. Available at: [Link][6]

-

Novel quinoxaline derivatives: synthesis and structural studies. (2019). International Journal of Multidisciplinary Research and Development. Available at: [Link][1]

-

Singh, P., & Kumar, A. (2014). Quinoxaline: Synthetic and pharmacological perspectives. International Journal of Pharmaceutical Research and Development. Available at: [Link][2]

Sources

- 1. allsubjectjournal.com [allsubjectjournal.com]

- 2. pharmaceuticaljournal.net [pharmaceuticaljournal.net]

- 3. Benzopyrazine-Based Small Molecule Inhibitors As Trypanocidal and Leishmanicidal Agents: Green Synthesis, In Vitro, and In Silico Evaluations - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Structure activity relationship (SAR) study identifies a quinoxaline urea analog that modulates IKKβ phosphorylation for pancreatic cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Frontiers | Benzopyrazine-Based Small Molecule Inhibitors As Trypanocidal and Leishmanicidal Agents: Green Synthesis, In Vitro, and In Silico Evaluations [frontiersin.org]

- 6. uccollegemeghalaya.ac.in [uccollegemeghalaya.ac.in]

- 7. rsc.org [rsc.org]

A Technical Guide to the Solubility and Stability of 6-Nitro-2,3-diphenylquinoxaline

Abstract

This technical guide provides an in-depth analysis of the critical physicochemical parameters of 6-nitro-2,3-diphenylquinoxaline, a heterocyclic compound with significant potential in medicinal chemistry and materials science.[1] For researchers and drug development professionals, a comprehensive understanding of solubility and stability is paramount for advancing a compound from discovery to application. This document outlines the theoretical basis for the solubility and stability profile of 6-nitro-2,3-diphenylquinoxaline, provides detailed, field-proven experimental protocols for their quantitative determination, and discusses the development of a stability-indicating analytical method. Our objective is to equip scientists with the foundational knowledge and practical workflows required to rigorously characterize this molecule and its derivatives.

Introduction to 6-Nitro-2,3-diphenylquinoxaline

6-Nitro-2,3-diphenylquinoxaline is an organic molecule built upon a quinoxaline backbone, which is a fused bicyclic system containing two nitrogen atoms.[2] The structure is further distinguished by a nitro group (-NO₂) at the 6-position and two phenyl groups at the 2- and 3-positions.[2] Quinoxaline derivatives are a class of compounds of substantial interest due to their diverse pharmacological activities.[2]

The physicochemical properties of a drug candidate, principally its solubility and stability, are determinants of its success. Poor solubility can hinder formulation and lead to low bioavailability, while instability can compromise the safety, efficacy, and shelf-life of the final product.[3] This guide addresses these two core parameters directly, offering both theoretical insights and actionable experimental designs.

Key Physicochemical Properties

| Property | Value | Reference |

| Molecular Formula | C₂₀H₁₃N₃O₂ | [4] |

| Molecular Weight | 327.34 g/mol | [4] |

| CAS Number | 7466-45-7 | [4] |

| Appearance | Light beige or grey solid | [4] |

| Predicted Water Solubility | 3.21 x 10⁻⁶ g/L (Practically Insoluble) | [4] |

| LogP | 5.395 | [5] |

Solubility Profile Analysis

Solubility dictates the ability of a compound to be processed for purification, formulated into a drug product, and absorbed in vivo. For 6-nitro-2,3-diphenylquinoxaline, its structural features provide clear indicators of its expected solubility behavior.

Theoretical Solubility Considerations

The molecular structure of 6-nitro-2,3-diphenylquinoxaline is dominated by a large, nonpolar surface area conferred by the fused quinoxaline core and the two appended phenyl rings. This architecture strongly suggests that the molecule will be more soluble in nonpolar or moderately polar organic solvents.[1] The presence of the polar nitro group may slightly enhance its solubility in polar aprotic solvents.[1]

-

High Solubility Expected: In chlorinated solvents (e.g., dichloromethane, chloroform) and aromatic hydrocarbons (e.g., toluene), where the nonpolar interactions can be maximized.[1]

-

Moderate Solubility Expected: In polar aprotic solvents (e.g., DMSO, DMF) and some alcohols like ethanol, particularly with heating.[1][4] The synthesis of this compound is often performed in ethanol or acetic acid, indicating its solubility in these media.[2]

-

Low to Insoluble Expected: In nonpolar aliphatic hydrocarbons (e.g., hexane) and, most notably, in aqueous media. The high calculated LogP of 5.395 further supports its lipophilic nature and predicted poor water solubility.[1][5]

Experimental Determination of Thermodynamic Solubility

While theoretical predictions are useful, empirical determination is essential. The "gold standard" for determining thermodynamic (or equilibrium) solubility is the shake-flask method .[6] This method measures the concentration of a saturated solution in equilibrium with an excess of the solid compound, providing the most reliable value for a given solvent system.[6]

Causality: This protocol is designed to ensure that a true equilibrium is reached between the solid and liquid phases. Each step, from the use of excess solid to the extended equilibration time and post-sampling filtration, is critical for preventing an underestimation of solubility and ensuring the final measurement reflects a truly saturated solution.[6]

-

Preparation: To a series of appropriately sized glass vials, add a measured volume (e.g., 2 mL) of the desired analytical-grade solvent (e.g., Phosphate-Buffered Saline pH 7.4, Ethanol, DMSO, etc.).[7]

-

Addition of Compound: Add an excess amount of solid 6-nitro-2,3-diphenylquinoxaline to each vial. "Excess" means that a visible amount of undissolved solid remains at the bottom of the vial throughout the experiment. This is the self-validating step that ensures saturation is achievable.[6]

-

Equilibration: Seal the vials securely. Place them in an orbital shaker or rotator set to a consistent agitation speed and controlled temperature (e.g., 25 °C or 37 °C). Allow the samples to equilibrate for a minimum of 24 hours.[3] For compounds with slow dissolution kinetics, extending this to 48 or 72 hours may be necessary, with time points taken to confirm that the concentration has plateaued.[6]

-

Phase Separation: After equilibration, allow the vials to stand for a short period to let the bulk of the solid settle. Carefully withdraw an aliquot of the supernatant. Immediately filter the aliquot through a 0.22 µm syringe filter (select a filter material, e.g., PTFE, compatible with the solvent) to remove all undissolved particles.[8] Alternatively, samples can be centrifuged at high speed, and the supernatant carefully sampled.

-

Quantification:

-

Prepare a series of calibration standards of 6-nitro-2,3-diphenylquinoxaline of known concentrations in the same solvent.

-

Analyze the filtered sample and the calibration standards using a validated analytical method, typically HPLC-UV or UV-Vis spectrophotometry.[8]

-

Calculate the concentration of the compound in the filtered sample by interpolating from the calibration curve. This value represents the thermodynamic solubility.

-

-

Verification: The pH of aqueous solutions should be measured before and after the experiment to ensure the compound itself did not alter the medium's properties.[6]

Illustrative Data Table

Researchers should use a structured table to record empirically determined solubility data.

| Solvent System | Temperature (°C) | Solubility (mg/mL) | Solubility (µM) | Method |

| Phosphate Buffer (pH 7.4) | 25 | Record Data | Record Data | Shake-Flask |

| 0.1 N HCl (pH 1.2) | 25 | Record Data | Record Data | Shake-Flask |

| Ethanol | 25 | Record Data | Record Data | Shake-Flask |

| Dichloromethane | 25 | Record Data | Record Data | Shake-Flask |

| Dimethyl Sulfoxide (DMSO) | 25 | Record Data | Record Data | Shake-Flask |

Stability Assessment and Forced Degradation

Understanding a molecule's intrinsic stability is a cornerstone of drug development, mandated by regulatory agencies like the ICH and FDA.[9] Forced degradation (or stress testing) studies are performed to identify likely degradation products, understand degradation pathways, and, crucially, to develop and validate a stability-indicating analytical method (SIAM) .[9]

Theoretical Stability Considerations

The solid-state crystal structure of 6-nitro-2,3-diphenylquinoxaline is stabilized by a network of π-π stacking and weak hydrogen bonds, suggesting good solid-state stability under normal storage conditions.[2] However, in solution, several functional groups present potential liabilities under stress conditions:

-

Nitro Group: Can be susceptible to reduction under certain conditions or participate in photolytic degradation.

-

Quinoxaline Nitrogens: As basic centers, they are sites for acid-base chemistry and potential hydrolysis under extreme pH.

-

Aromatic System: Generally stable, but can be susceptible to strong oxidative conditions.

Experimental Protocol: Forced Degradation Study

Causality: The goal of a forced degradation study is not to destroy the molecule completely, but to achieve a target degradation of 5-20%.[10] This level of degradation is sufficient to produce and detect primary degradants without being so excessive that secondary and tertiary products complicate the analysis.[10] Each condition mimics a potential real-world stressor: acid/base for gastric transit or formulation incompatibility, oxidation for atmospheric exposure, heat for manufacturing and storage excursions, and light for storage and handling.

-

Stock Solution Preparation: Prepare a stock solution of 6-nitro-2,3-diphenylquinoxaline in a suitable solvent (e.g., 50:50 acetonitrile:water) at a known concentration (e.g., 1 mg/mL).

-

Application of Stress Conditions: Dispense the stock solution into separate, clearly labeled vials for each stress condition.

-

Acid Hydrolysis: Add an equal volume of 1 N HCl.

-

Base Hydrolysis: Add an equal volume of 1 N NaOH.

-

Oxidative Degradation: Add an equal volume of 3-30% hydrogen peroxide (H₂O₂).

-

Thermal Degradation: Store a vial of the stock solution in an oven set to 60-80 °C. A solid-state sample should also be stressed thermally.

-

Photolytic Degradation: Expose a vial of the stock solution and a solid-state sample to a photostability chamber according to ICH Q1B guidelines (e.g., 1.2 million lux hours and 200 watt hours/square meter). A control sample should be wrapped in aluminum foil to exclude light.

-

-

Time Point Monitoring: Store all stressed samples (except photolytic) at a controlled temperature (e.g., 40-60 °C). At specified time points (e.g., 2, 6, 12, 24, 48 hours), withdraw an aliquot. For acid/base samples, neutralize the aliquot before analysis.

-

Analysis with a Stability-Indicating Method (SIAM):

-

Analyze the unstressed control and all stressed samples by a high-performance liquid chromatography (HPLC) method, preferably with a photodiode array (PDA) detector.

-

The method is considered "stability-indicating" if it can separate the intact parent peak from all generated degradation peaks, as well as from any solvent or matrix peaks.

-

Peak purity analysis should be performed on the parent peak in the stressed samples to confirm that no degradants are co-eluting.

-

-

Data Reporting: Report the percentage of parent compound remaining and the relative percentage of each major degradant at each time point. This creates a degradation profile for the molecule.

Long-Term Stability

Formal stability studies are conducted under conditions defined by ICH guidelines (e.g., 25 °C/60% RH and accelerated conditions of 40 °C/75% RH).[11][12] The frequency of testing for long-term studies is typically every 3 months for the first year, every 6 months for the second year, and annually thereafter.[11] These studies use the validated SIAM developed during forced degradation to monitor the purity and potency of the drug substance over its proposed shelf-life.

Conclusion and Forward Outlook

This guide has established the foundational framework for characterizing the solubility and stability of 6-nitro-2,3-diphenylquinoxaline. The molecule's highly aromatic and lipophilic structure dictates a solubility profile favoring organic solvents over aqueous media. While its solid state appears robust, its stability in solution must be empirically determined through rigorous forced degradation studies.

The protocols provided herein for the shake-flask solubility assay and forced degradation studies represent industry-standard, regulatory-compliant methodologies. By executing these workflows, researchers can generate the high-quality, reliable data necessary to make informed decisions in the drug development process, from lead optimization and formulation design to the establishment of a stable, safe, and effective final product.

References

- Smolecule. (n.d.). Buy 6-Nitro-2,3-diphenylquinoxaline | 7466-45-7.

- Benchchem. (n.d.). 6-Nitro-2,3-diphenylquinoxaline | 7466-45-7.

-

Protocols.io. (2024). Shake-Flask Aqueous Solubility assay (Kinetic solubility). Retrieved from [Link]

-

PubChem. (n.d.). 6-Nitroquinoline. Retrieved from [Link]

-

PubChem. (n.d.). Quinoxaline, 6-nitro-. Retrieved from [Link]

-

Chemsrc. (2025). 6-nitro-2,3-diphenyl-quinoxaline | CAS#:7466-45-7. Retrieved from [Link]

-

Al-Ostath, A., Al-Tamimi, A. M., Al-Ghorbani, M., & El-Emam, A. A. (2022). Design, synthesis, and molecular docking studies of diphenylquinoxaline-6-carbohydrazide hybrids as potent α-glucosidase inhibitors. PubMed Central. Retrieved from [Link]

-

Rawat, T., & Singh, S. (2015). Development of forced degradation and stability indicating studies of drugs—A review. Journal of Pharmaceutical and Biomedical Analysis. Retrieved from [Link]

-

ICH. (2003). Q1A(R2) Stability Testing of New Drug Substances and Products. Retrieved from [Link]

- Benchchem. (n.d.). An In-depth Technical Guide on the Solubility of 6-Nitro-2,3-diphenylquinoxaline in Organic Solvents.

-

BioAssay Systems. (n.d.). Solubility Testing – Shake Flask Method. Retrieved from [Link]

- Dadun. (n.d.). Synthesis and biological evaluation of new quinoxaline derivatives as antioxidant and anti-inflammatory agents.

-

AxisPharm. (n.d.). Kinetic Solubility Assays Protocol. Retrieved from [Link]

- ICH. (n.d.). ICH Q1 guideline on stability testing of drug substances and drug products.

-

National Center for Biotechnology Information. (n.d.). A High-Throughput Screening Method for Determining the Optimized Synthesis Conditions of Quinoxaline Derivatives Using Microdroplet Reaction. Retrieved from [Link]

-

BioProcess International. (n.d.). Forced Degradation Studies: Regulatory Considerations and Implementation. Retrieved from [Link]

-

Dissolution Technologies. (n.d.). Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter. Retrieved from [Link]

- ICH. (2025). STABILITY TESTING OF DRUG SUBSTANCES AND DRUG PRODUCTS Q1.

-

MedCrave online. (2016). Forced Degradation Studies. Retrieved from [Link]

-

ResearchGate. (2025). synthesis and characterization of some quinoxaline derivatives and the study of biological activities. Retrieved from [Link]

-

Regulations.gov. (2018). MALTOL LACTONE: DETERMINATION OF WATER SOLUBILITY USING THE SHAKE FLASK METHOD. Retrieved from [Link]

-

ResearchGate. (n.d.). Pharmaceutical Forced Degradation Studies with Regulatory Consideration. Retrieved from [Link]

-

Oriental Journal of Chemistry. (n.d.). Synthesis of Novel Aryl Quinoxaline Derivatives by New Catalytic Methods. Retrieved from [Link]

-

BioDuro. (n.d.). ADME Solubility Assay. Retrieved from [Link]

-

AMSbiopharma. (2025). ICH Guidelines: Drug Stability Testing Essentials. Retrieved from [Link]

-

PubMed. (n.d.). Recent Methods for the Synthesis of Quinoxaline Derivatives and their Biological Activities. Retrieved from [Link]

-

Emergo. (2023). Forced Degradation in Pharmaceuticals – A Regulatory Update. Retrieved from [Link]

-

FDA. (2025). Q1 Stability Testing of Drug Substances and Drug Products. Retrieved from [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. Buy 6-Nitro-2,3-diphenylquinoxaline | 7466-45-7 [smolecule.com]

- 3. enamine.net [enamine.net]

- 4. 6-Nitro-2,3-diphenylquinoxaline | 7466-45-7 | Benchchem [benchchem.com]

- 5. 6-nitro-2,3-diphenyl-quinoxaline | CAS#:7466-45-7 | Chemsrc [chemsrc.com]

- 6. dissolutiontech.com [dissolutiontech.com]

- 7. downloads.regulations.gov [downloads.regulations.gov]

- 8. Shake-Flask Aqueous Solubility assay (Kinetic solubility) [protocols.io]

- 9. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Forced Degradation in Pharmaceuticals â A Regulatory Update [article.sapub.org]

- 11. database.ich.org [database.ich.org]

- 12. ICH Guidelines: Drug Stability Testing Essentials | AMSbiopharma [amsbiopharma.com]

The Nitroquinoxaline Scaffold: A Comprehensive Technical Guide to its Diverse Biological Activities

Introduction: The Emergence of a Privileged Heterocycle

Quinoxaline, a heterocyclic compound formed by the fusion of a benzene and a pyrazine ring, has long been recognized as a "privileged structure" in medicinal chemistry.[1][2][3] Its derivatives exhibit a remarkable breadth of pharmacological properties, including anticancer, antimicrobial, and anti-inflammatory activities.[4][5][6] The introduction of a nitro group (NO2) to the quinoxaline core profoundly modulates its electronic properties and biological functions, giving rise to a class of compounds—nitroquinoxalines—with enhanced potency and diverse mechanisms of action.[4][7][8] This technical guide provides an in-depth exploration of the multifaceted biological activities of nitroquinoxaline compounds, offering insights for researchers, scientists, and drug development professionals. We will delve into their anticancer, antimicrobial, and antiprotozoal potential, elucidating the underlying mechanisms, presenting key quantitative data, and providing detailed experimental protocols to empower further investigation in this promising field of drug discovery.

I. Anticancer Activity: Targeting the Hallmarks of Malignancy

Nitroquinoxaline derivatives have emerged as a significant class of anticancer agents, demonstrating cytotoxicity against a wide array of cancer cell lines.[9] Their mechanisms of action are often pleiotropic, targeting multiple pathways crucial for cancer cell proliferation, survival, and metastasis.[1][10]

A. Mechanism of Action in Oncology

The anticancer effects of nitroquinoxalines are frequently attributed to their ability to function as kinase inhibitors and inducers of apoptosis.

1. Kinase Inhibition: Many nitroquinoxaline derivatives exert their anticancer effects by inhibiting protein kinases, enzymes that are often dysregulated in cancer.[10][11][12] Key targets include:

-

Vascular Endothelial Growth Factor Receptor (VEGFR): By inhibiting VEGFR, certain nitroquinoxaline compounds can disrupt angiogenesis, the formation of new blood vessels essential for tumor growth and metastasis.[10][13]

-

Epidermal Growth Factor Receptor (EGFR): Several quinoxaline derivatives act as EGFR inhibitors, blocking downstream signaling pathways that promote cell proliferation and survival.[10]

2. Induction of Apoptosis: Nitroquinoxaline compounds can trigger programmed cell death (apoptosis) in cancer cells through various mechanisms, including the disruption of cell cycle progression and the activation of caspase cascades.[14][15] Some derivatives have been shown to cause cell cycle arrest at the G2/M phase, leading to apoptosis.[14]

3. Hypoxia-Selective Cytotoxicity: A particularly interesting feature of some nitroquinoxaline 1,4-di-oxides is their selective toxicity towards hypoxic (low oxygen) tumor cells.[16] These cells are often resistant to conventional radiotherapy and chemotherapy. Under hypoxic conditions, the nitro group can be reduced to form radical anions, which in turn generate reactive oxygen species that cause DNA damage and cell death.[16]

Caption: A typical workflow for antimicrobial screening of nitroquinoxalines.

C. Quantitative Antimicrobial Data

The following table presents the minimum inhibitory concentration (MIC) values of selected nitroquinoxaline derivatives against various microorganisms.

| Compound ID | Microorganism | MIC (µg/mL) | Reference |

| 2-chloro-3-methyl-6-nitroquinoxaline | Trichophyton mentagrophytes | - | [17] |

| Compound 2d | Escherichia coli | 8 | [18] |

| Compound 3c | Escherichia coli | 8 | [18] |

| Compound 10 | Candida albicans | 16 | [18] |

| Compound 4e | Streptococcus pneumonia | 0.12 | [19] |

| Compound 4e | Aspergillus fumigatus | 0.24 | [19] |

| Compound T-018 | Mycobacterium tuberculosis H37Rv | 0.15 | [20] |

D. Experimental Protocol: Broth Microdilution Assay for MIC Determination

This protocol describes a method to determine the minimum inhibitory concentration (MIC) of nitroquinoxaline compounds against bacteria.

1. Preparation of Inoculum: a. Culture the bacterial strain overnight in an appropriate broth medium. b. Dilute the overnight culture to achieve a final concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL.

2. Preparation of Compound Dilutions: a. Prepare a stock solution of the nitroquinoxaline compound in a suitable solvent. b. Perform a two-fold serial dilution of the compound in a 96-well microtiter plate using the appropriate broth medium.

3. Inoculation and Incubation: a. Add the bacterial inoculum to each well of the microtiter plate. b. Include a positive control (broth with inoculum, no compound) and a negative control (broth only). c. Incubate the plate at 37°C for 18-24 hours.

4. Determination of MIC: a. Visually inspect the wells for bacterial growth (turbidity). b. The MIC is the lowest concentration of the compound that completely inhibits visible growth.

III. Antiprotozoal Activity: Combating Neglected Tropical Diseases

Protozoan infections, such as malaria, leishmaniasis, and trypanosomiasis, affect millions of people worldwide, yet treatment options are often limited and can have significant side effects. [21][22][23]Nitroquinoxaline derivatives have shown promise as a new class of antiprotozoal agents. [16][24][25]

A. Spectrum of Antiprotozoal Activity

Nitroquinoxaline compounds have demonstrated activity against a range of protozoan parasites:

-

Leishmania donovani : Several quinoxaline amides have shown in vitro antileishmanial properties with IC50 values in the low micromolar range. [25]* Trypanosoma brucei brucei : This is the causative agent of African trypanosomiasis. Certain nitroquinoxalines have been evaluated for their activity against this parasite. [25]* Trichomonas vaginalis : Some quinoxaline derivatives have displayed activity against this sexually transmitted parasite. [21][25]* Schistosoma mansoni : Nitroquinoxaline analogs have shown potent activity against this parasitic flatworm, which causes schistosomiasis. [24] The mechanism of action of nitroaromatic antiparasitic compounds is often linked to the targeting of parasitic redox systems. [24]

B. Quantitative Antiprotozoal Data

| Compound ID | Parasite | Activity Metric | Value | Reference |

| Compound 29 | Schistosoma mansoni (NTS) | Activity at 0.1 µM | >70% | [24] |

| Compound 30 | Schistosoma mansoni (NTS) | Activity at 0.1 µM | >70% | [24] |

| Piperazine linked QdNO | Leishmania infantum | IC50 | 5.7 µM | [16] |

| R = cyclohexyl derivative | Leishmania infantum | IC50 | 2.5 µM | [16] |

| R = 3-chloropropyl derivative | Leishmania amazonensis | IC50 | 0.7 µM | [16] |

Conclusion and Future Directions

Nitroquinoxaline compounds represent a versatile and highly promising scaffold in drug discovery. Their diverse biological activities, spanning anticancer, antimicrobial, and antiprotozoal applications, underscore their therapeutic potential. The presence of the nitro group is often a key determinant of their potency, particularly in the context of hypoxia-selective anticancer agents and certain antimicrobial and antiprotozoal mechanisms.

Future research in this area should focus on:

-

Structure-Activity Relationship (SAR) Studies: Systematic modifications of the quinoxaline core and the position and nature of the nitro group will be crucial for optimizing potency and selectivity while minimizing potential toxicity. [1][3]* Mechanism of Action Elucidation: A deeper understanding of the molecular targets and signaling pathways modulated by nitroquinoxaline derivatives will facilitate the rational design of next-generation therapeutics.

-

In Vivo Efficacy and Safety Profiling: Promising lead compounds identified through in vitro screening must be rigorously evaluated in preclinical animal models to assess their efficacy, pharmacokinetics, and safety profiles.

The continued exploration of the chemical space around the nitroquinoxaline scaffold holds great promise for the development of novel and effective treatments for a wide range of human diseases.

References

-

Quinoxaline 1,4-di-N-Oxides: Biological Activities and Mechanisms of Actions. PubMed Central. [Link]

-

Activities of Quinoxaline, Nitroquinoxaline, andT[1][7][16]riazolo[4,3-a]quinoxaline Analogs of MMV007204 against Schistosoma mansoni. NIH. [Link]

-

Synthesis, Reactions and Biological Activity of Quinoxaline Derivatives. Scientific & Academic Publishing. [Link]

-

Expanding the antiprotozoal activity and the mechanism of action of n-butyl and iso-butyl ester of quinoxaline-1,4-di-N-oxide derivatives against Giardia lamblia, Trichomonas vaginalis, and Entamoeba histolytica. An in vitro and in silico approach. PubMed Central. [Link]

-

Synthesis and antimicrobial activity of certain novel quinoxalines. ResearchGate. [Link]

-

Novel 5-anilinoquinazoline-8-nitro derivatives as inhibitors of VEGFR-2 tyrosine kinase: synthesis, biological evaluation and molecular docking. Organic & Biomolecular Chemistry (RSC Publishing). [Link]

-

Evaluation of anti-bacterial activity of novel 2, 3-diaminoquinoxaline derivatives: design, synthesis, biological screening, and molecular modeling studies. Taylor & Francis Online. [Link]

-

Quinoxaline 1,4-Dioxides: Advances in Chemistry and Chemotherapeutic Drug Development. MDPI. [Link]

-

Design and Synthesis of New Quinoxaline Derivatives as Anticancer Agents and Apoptotic Inducers. PubMed Central. [Link]

-

6-Nitro-1-benzylquinolones exhibiting specific antitubercular activity. PubMed. [Link]

-

Synthesis and antiprotozoal activity of some new synthetic substituted quinoxalines. PubMed. [Link]

-

The Antitubercular Activities of Natural Products with Fused-Nitrogen-Containing Heterocycles. MDPI. [Link]

-

Anti-Mycobacterium tuberculosis Activity of Esters of Quinoxaline 1,4-Di-N-Oxide. NIH. [Link]

-

Contemporary trends on the kinase inhibitors with special reference to quinoxaline derivatives. PubMed. [Link]

-

Contemporary trends on the kinase inhibitors with special reference to quinoxaline derivatives. ResearchGate. [Link]

-

Chemistry, Synthesis, and Structure Activity Relationship of Anticancer Quinoxalines. MDPI. [Link]

-

Novel Synthetic Routes to Prepare Biologically Active Quinoxalines and Their Derivatives: A Synthetic Review for the Last Two Decades. MDPI. [Link]

-

Quinoxaline 1,4-Dioxides: Advances in Chemistry and Chemotherapeutic Drug Development. PubMed. [Link]

-

Synthesis of quinoxalines and assessment of their inhibitory effects against human non-small-cell lung cancer cells. RSC Publishing. [Link]

-

Anti- Mycobacterium tuberculosis Activity of Esters of Quinoxaline 1,4-Di- N-Oxide. PubMed. [Link]

-

Synthesis and Antimicrobial Activity of Some New Substituted Quinoxalines. PubMed Central. [Link]

-

(PDF) Synthetic Studies on Novel Nitroquinazolinone Analogs with Antimicrobial Potential. ResearchGate. [Link]

-

The Diverse Biological Activity of Recently Synthesized Nitro Compounds. PubMed. [Link]

-

Anticancer, anti-inflammatory and analgesic activities of aminoalcohol-based quinoxaline small molecules Introduction. SciELO. [Link]

-

Synthesis and biological evaluation of new quinoxaline derivatives as antioxidant and anti-inflammatory agents. DADUN. [Link]

-

Biological activity of quinoxaline derivatives. ResearchGate. [Link]

-